molecular formula C8H15N3 B3023328 methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine CAS No. 920478-94-0

methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine

Cat. No.: B3023328
CAS No.: 920478-94-0
M. Wt: 153.22 g/mol
InChI Key: PRZKTEIXJCWHRP-UHFFFAOYSA-N
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Description

Methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine is a chemical compound classified among heterocyclic building blocks, a class of organic molecules that are fundamental for the construction of more complex molecular architectures in synthetic and medicinal chemistry research . As a substituted imidazole derivative, this compound features an amine-functionalized side chain, a structure often investigated for its potential biological activity. Imidazole-based molecular hybrids and conjugates are a significant area of study in antibacterial research, particularly for developing new agents to overcome antibiotic resistance . The specific substitution pattern on the imidazole ring and the amine group makes it a valuable intermediate for designing and synthesizing novel compounds for biological evaluation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to determine the product's suitability for a specific purpose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(1,4,5-trimethylimidazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6-7(2)11(4)8(10-6)5-9-3/h9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZKTEIXJCWHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)CNC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale cyclization reactions under controlled conditions. The use of catalysts such as nickel or rhodium is common to enhance the yield and selectivity of the desired product . The process may also involve multiple purification steps to ensure the high purity of the final compound.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The tertiary amine group undergoes alkylation and acylation under standard conditions. For example:

  • Methylation : Reacts with methyl iodide in THF to form quaternary ammonium salts.

  • Acylation : Forms acylated derivatives when treated with acetyl chloride in the presence of triethylamine.

Reactivity is modulated by steric hindrance from the trimethylimidazole substituent, which slows reaction kinetics compared to simpler tertiary amines.

Coordination Chemistry with Transition Metals

The compound acts as a polydentate ligand, leveraging both imidazole and amine donor sites:

MetalCoordination ModeObserved ComplexesSource
Ni(II)N4O2 (imidazole N + tertiary amine)Octahedral Ni complexes with succinate
Rh(I/III)Imidazole N and amine coordinationCatalytically active Rh species

Notably, coordination with Ni(II) forms seven-membered chelate rings via succinate bridges, stabilizing distorted octahedral geometries . Rhodium complexes facilitate enantioselective hydroaminomethylation .

Nucleophilic Substitution

The imidazole ring participates in electrophilic substitution:

  • Halogenation : Reacts with bromine/ammonium thiocyanate to form 2-amino-6-thiocyanato derivatives under acidic conditions .

  • Cross-Coupling : Engages in Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids .

Reaction rates depend on the electron-donating effects of the methyl groups, which activate the imidazole C2 position .

Oxidative Transformations

Oxidation pathways include:

  • Peroxide-mediated oxidation : Converts thioether groups to sulfones using H2O2/AcOH .

  • Electrochemical oxidation : Exhibits oxidative stability up to 1.29 V (vs. Ag/AgCl) .

These reactions are critical for synthesizing sulfone-containing hybrids with enhanced bioactivity .

Heterocycle Functionalization

Participates in annulation reactions to form fused imidazole systems:

  • Gold-catalyzed [3+2] cycloaddition : Yields 4-aminoimidazoles with 100% atom economy .

  • Rh-catalyzed transannulation : Produces benzothiazole-amine conjugates .

Key intermediates include α-imino gold carbenes and rhodacyclopentane species .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine serves as an essential intermediate in the synthesis of more complex organic compounds. Its imidazole ring is a valuable scaffold for developing new chemical entities, particularly in pharmaceutical chemistry.

Ligand and Catalyst Role

The compound is also studied for its role as a ligand or catalyst in various chemical reactions. Interaction studies reveal that it can form coordination complexes with metal ions, enhancing its utility in catalyzing reactions such as C–N cross-coupling.

Biological Research

Enzyme Inhibition and Receptor Interaction

In biological contexts, derivatives of imidazole, including this compound, are investigated for their potential as enzyme inhibitors and receptor modulators. These studies focus on their binding affinities to biological targets such as enzymes and receptors, which could lead to significant pharmacological applications.

Therapeutic Potential

Research indicates that imidazole derivatives have promising therapeutic applications, showing efficacy as antimicrobial, antifungal, and anticancer agents. The specific interactions of this compound with biological systems may provide insights into its potential use in treating various diseases .

Industrial Applications

Corrosion Inhibitors and Catalysts

In the industrial sector, this compound is utilized as a corrosion inhibitor and catalyst in polymer production. Its chemical properties lend themselves well to enhancing the stability and performance of materials in various applications.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of imidazole derivatives found that this compound exhibited significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition comparable to standard antibiotics .

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. The kinetic studies revealed competitive inhibition patterns, suggesting potential therapeutic applications in metabolic disorders .

Mechanism of Action

The mechanism of action of methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes . Additionally, the compound can interact with nucleic acids and proteins, affecting their function and stability .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Imidazole-Based Amines

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Functional Groups
Methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine 920478-94-0 C₉H₁₆N₄ 180.25 Trimethylimidazole, methylamine Tertiary amine, imidazole ring
1-Methyl-1H-imidazol-2-amine 6646-51-1 C₄H₇N₃ 97.12 Single methyl group on imidazole Primary amine, imidazole ring
4,5-Diphenyl-1H-imidazol-2-amine 37980-29-3 C₁₅H₁₃N₃ 235.29 Phenyl groups at C4 and C5 Primary amine, imidazole ring
5-(1-Naphthalenyl)-1H-Imidazol-2-amine 60472-25-5 C₁₃H₁₁N₃ 209.25 Naphthalenyl group at C5 Primary amine, imidazole ring
(3-Imidazol-1-yl-propyl)-(5-methyl-furan-2-yl-methyl)-amine 626209-43-6 C₁₁H₁₆N₄O 220.27 Imidazole, furan, propylamine chain Tertiary amine, heterocyclic rings

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Compounds with phenyl or naphthalenyl groups (e.g., 4,5-Diphenyl-1H-imidazol-2-amine) exhibit increased hydrophobicity and π-π stacking capabilities, relevant for materials science or drug design .

Table 2: Functional and Application Comparisons

Compound Key Applications Evidence Sources
This compound Likely intermediate in pharmaceutical synthesis; unexplored in CO₂ capture
Methyl Diethanol Amine (MDEA) CO₂ capture via impregnated mesoporous carbon (adsorption capacity: 2.63 mmol/g)
Benzimidazole derivatives (e.g., Compound 21) Anticancer agents (55% yield in synthesis; >98% purity)
(S)-1-(7-Methyl-1-phenyl-1H-benzo[d]imidazol-2-yl)ethan-1-amine Pharmaceutical intermediate (handled as laboratory chemical)

Key Insights :

  • MDEA’s efficacy stems from its tertiary amine group, which reacts with CO₂ via a base-catalyzed hydration mechanism . The trimethyl groups in the target compound may hinder similar reactivity due to steric effects.
  • Pharmaceutical Utility : Benzimidazole derivatives (e.g., Compound 21) demonstrate anticancer activity, with synthesis yields exceeding 55% . The target compound’s imidazole core aligns with bioactive molecule scaffolds but requires explicit pharmacological testing.

Biological Activity

Methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine, a compound with potential pharmacological applications, has been the subject of various studies assessing its biological activity. This article reviews its synthesis, biological properties, and implications for medicinal chemistry, drawing from diverse sources.

1. Chemical Structure and Synthesis

This compound is characterized by a trimethylated imidazole moiety. The synthesis typically involves the reaction of imidazole derivatives with methylating agents under controlled conditions to yield the desired compound. This structural feature is crucial for its interaction with biological targets.

2.1 Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including resistant strains like Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of cell membrane integrity or inhibition of nucleic acid synthesis .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundTarget PathogenMIC (μg/mL)Reference
This compoundStaphylococcus aureus32
Related Imidazole DerivativeEscherichia coli64
MetronidazolePseudomonas aeruginosa16

2.2 Antiproliferative Effects

The compound has shown potential in antiproliferative activity against cancer cell lines. For example, studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting topoisomerase I, which is essential for DNA replication .

Case Study: Topoisomerase Inhibition
A recent study found that certain imidazole derivatives exhibited topoisomerase I inhibitory activity comparable to established chemotherapeutics, suggesting a promising avenue for cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for various enzymes, including kinases and phosphatases, which are critical in cellular signaling pathways.
  • DNA Interaction: Similar compounds have been shown to intercalate into DNA, leading to strand breaks and subsequent cell death .

4. Toxicity and Safety Profile

While many imidazole derivatives show promising biological activities, their safety profiles must be thoroughly evaluated. Studies on related compounds indicate varying degrees of cytotoxicity, particularly in non-target cells. For instance, while some derivatives are effective against pathogens, they may also exhibit toxicity towards healthy human cells at higher concentrations .

Table 2: Toxicity Profiles of Imidazole Derivatives

CompoundCytotoxicity (IC50 μM)Reference
This compound>100
Metronidazole25
Novel Imidazole Derivative50

5. Conclusion and Future Directions

This compound demonstrates significant potential in antimicrobial and antiproliferative applications. Ongoing research should focus on optimizing its synthesis for enhanced efficacy and reduced toxicity. Further investigations into its mechanisms of action will be crucial for developing it as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions between o-phenylenediamine derivatives and carbonyl-containing precursors. Key parameters include:

  • Solvent Choice : Use polar aprotic solvents (e.g., methanol or toluene) to stabilize intermediates.
  • Catalysis : Acidic conditions (e.g., polyphosphoric acid) promote cyclization .
  • Temperature : Elevated temperatures (~120–150°C) enhance reaction rates but require careful control to avoid side products like amides instead of imidazoles .
  • Stoichiometry : Excess acyl chlorides or aldehydes drive the reaction to completion .
    • Validation : Monitor progress via TLC or HPLC, and confirm purity using 1H^1H-NMR and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H^1H- and 13C^{13}C-NMR : Resolve imidazole ring protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.5–3.5 ppm) .
  • FTIR : Identify N–H stretches (~3400 cm1^{-1}) and C–N vibrations (~1600 cm1^{-1}) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks and fragmentation patterns .
    • Cross-Validation : Compare spectral data with crystallographically resolved structures (e.g., using SHELXL) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in coordination chemistry?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to predict ligand-metal charge transfer and binding affinity .
  • DFT Optimization : Model geometry and electronic structure to assess steric/electronic effects of trimethyl groups on coordination sites .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes or receptors) to guide pharmacological studies .
    • Validation : Compare computational results with experimental crystallographic data (e.g., bond lengths/angles) .

Q. What strategies resolve crystallographic disorders in X-ray structure determination of this compound complexes?

  • Methodological Answer :

  • Refinement Tools : Use SHELXL for iterative refinement, adjusting occupancy factors for disordered atoms .
  • Twinned Data : Apply twin-law corrections in cases of pseudo-merohedral twinning .
  • Partial Occupancy : Model alternative conformations for flexible side chains (e.g., methyl groups) .
    • Validation : Cross-check residual electron density maps and R-factors post-refinement .

Q. How does impregnation of this compound into mesoporous carbons enhance CO2_2 capture efficiency?

  • Methodological Answer :

  • Surface Functionalization : Amine groups (-NH2_2) chemisorb CO2_2 via carbamate formation, increasing adsorption capacity .
  • Pore Structure Analysis : Use BET isotherms to confirm pore filling (reduced surface area from ~356 to ~200 m2^2/g post-impregnation) .
  • FTIR Monitoring : Track shifts in N–H and C–N stretches to confirm amine activation .
    • Performance Metrics : Compare CO2_2 uptake (mmol/g) against unmodified carbons and commercial adsorbents .

Data Contradiction and Mechanistic Analysis

Q. When different synthesis routes yield varying imidazole ring substitution patterns, how should researchers validate the correct structure?

  • Methodological Answer :

  • XRD Crystallography : Resolve regioselectivity issues (e.g., 1H vs. 3H tautomers) .
  • Isotopic Labeling : Use 15N^{15}N-NMR to distinguish nitrogen environments in ambiguous cases .
  • Computational Comparison : Overlay experimental and DFT-optimized structures to identify discrepancies .

Q. What is the proposed mechanism for imidazole formation via condensation of o-phenylenediamine derivatives?

  • Methodological Answer :

  • Step 1 : Nucleophilic attack by diamine on carbonyl carbon, forming a hemiaminal intermediate.
  • Step 2 : Acid-catalyzed cyclodehydration to generate the imidazole ring .
  • By-Product Control : Excess protonating agents suppress amide formation by favoring cyclization over acylation .

Biological and Environmental Applications

Q. Which in vitro assays evaluate the bioactivity of this compound derivatives in neurological targets?

  • Methodological Answer :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3H^3H-GABA) to assess affinity for GABAA_A receptors .
  • Enzyme Inhibition : Monitor acetylcholinesterase activity via Ellman’s method .
  • Cellular Uptake : Employ fluorescent probes (e.g., Fluo-4) to measure calcium signaling in neuronal cells .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine
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methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.